4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline
Overview
Description
4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a methoxyethoxy group and a propoxybenzyl group attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-propoxybenzyl chloride and 4-(2-methoxyethoxy)aniline.
Nucleophilic Substitution Reaction: The 4-propoxybenzyl chloride undergoes a nucleophilic substitution reaction with 4-(2-methoxyethoxy)aniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours until the reaction is complete.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain amine derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyethoxy)-N-(4-methoxybenzyl)aniline
- 4-(2-Methoxyethoxy)-N-(4-ethoxybenzyl)aniline
- 4-(2-Methoxyethoxy)-N-(4-butoxybenzyl)aniline
Uniqueness
4-(2-Methoxyethoxy)-N-(4-propoxybenzyl)aniline is unique due to the presence of both methoxyethoxy and propoxybenzyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-(2-methoxyethoxy)-N-[(4-propoxyphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-12-22-18-8-4-16(5-9-18)15-20-17-6-10-19(11-7-17)23-14-13-21-2/h4-11,20H,3,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTASBQRQLMGPGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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